molecular formula C5H11NOS2 B8675305 methyl N-(2-hydroxypropyl)carbamodithioate

methyl N-(2-hydroxypropyl)carbamodithioate

Cat. No.: B8675305
M. Wt: 165.3 g/mol
InChI Key: SDZWOXPXNCWEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C5H11NOS2

Molecular Weight

165.3 g/mol

IUPAC Name

methyl N-(2-hydroxypropyl)carbamodithioate

InChI

InChI=1S/C5H11NOS2/c1-4(7)3-6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)

InChI Key

SDZWOXPXNCWEOC-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=S)SC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(2-hydroxypropyl)dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process . Another method involves the use of ultrasound irradiation, which has been shown to yield high amounts of dithiocarbamates in a short time .

Industrial Production Methods

Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions . This method is favored due to its simplicity, cost-effectiveness, and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2-hydroxypropyl)dithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include disulfides from oxidation, thiols from reduction, and various substituted dithiocarbamates from substitution reactions .

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